molecular formula C6H10 B072652 Cyclohexene-d10 CAS No. 1603-55-0

Cyclohexene-d10

Cat. No. B072652
CAS RN: 1603-55-0
M. Wt: 92.2 g/mol
InChI Key: HGCIXCUEYOPUTN-KYJNQUCMSA-N
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Description

Synthesis Analysis

  • "Solid-supported cyclohexane-1,3-dione (CHD)" describes a three-step synthesis of cyclohexane-1,3-dione (CHD) resin on polystyrene resin, highlighting its application in preparing high-purity amide libraries and as a scavenger resin for allyl cations in solution (Humphrey et al., 2003).
  • "Asymmetric synthesis of cyclohexene nucleoside analogues" discusses an asymmetric synthesis method for novel cyclohexene nucleoside analogues, employing an enantiospecific Diels-Alder reaction (Dalençon et al., 2011).
  • "The formation of highly oxidized multifunctional products in the ozonolysis of cyclohexene" examines the formation of highly oxidized organic compounds in cyclohexene ozonolysis through experimental and quantum chemical calculations (Rissanen et al., 2014).

Molecular Structure Analysis

  • "Microwave Spectrum, Structure, and Dipole Moment of Cyclohexene" provides insights into the molecular structure of cyclohexene-d10, including its moments of inertia and structural parameters (Scharpen et al., 1968).
  • "Crystal Structures and Glassy Phase Transition Behavior of Cyclohexene" details the phase behavior of cyclohexene, using high-resolution neutron powder diffraction and single-crystal X-ray diffraction techniques (Ibberson et al., 2008).

Chemical Reactions and Properties

  • The study "Synthesis of Cyclohexene under Green Chemistry Philosophy" offers an overview of environmentally friendly methods for synthesizing cyclohexene, a related compound, highlighting the green chemistry approach (Xuan, 2009).
  • "Radical transfer hydroamination with aminated cyclohexadienes using polarity reversal catalysis" explores the synthesis of new 1-aminated-2,5-cyclohexadienes and their use in radical transfer hydroaminations (Guin et al., 2007).

Physical Properties Analysis

  • "Differential thermal analysis under pressure on cyclohexanone-d10 metatoluidine and bromocyclohexane" examines the phase transitions and thermal properties of cyclohexanone-d10 under various pressures and temperatures (Büsing et al., 1997).

Chemical Properties Analysis

  • The research "Mean amplitudes of vibration for cyclohexene from spectroscopic data" provides a comprehensive analysis of the vibrational properties of cyclohexene and its isotopic derivatives, which is relevant for understanding the chemical properties of cyclohexene-d10 (Cyvin et al., 1974).

Scientific Research Applications

  • Studying Oxidation Mechanisms and Secondary Organic Aerosol (SOA) Formation : Cyclohexene is used as a proxy for biogenic monoterpenes in studying oxidation mechanisms and SOA formation. The ozonolysis of cyclohexene leads to the production of highly oxygenated organic molecules (HOMs), crucial for the formation of SOA. This is altered by the addition of nitric oxide and seed aerosols, affecting the volatility and condensation of HOMs (Räty et al., 2021).

  • Understanding the Formation of Highly Oxidized Organic Compounds : Research involving cyclohexene ozonolysis helps in understanding the formation of highly oxidized organic compounds. This involves peroxy radical (RO2) isomerization and sequential O2 addition steps, which are essential in understanding atmospheric chemistry and air quality (Rissanen et al., 2014).

  • Microwave Spectroscopy and Molecular Structure Analysis : Cyclohexene-d10 has been studied using microwave spectroscopy to determine its structure and dipole moment, providing insights into its molecular behavior (Scharpen et al., 1968).

  • Studying Chemical Reactions and Catalysis : It's used to investigate reactions like the oxidation of cyclic olefins by manganese(IV)-oxo complexes. These studies contribute to the understanding of chemoselectivity and reaction pathways in organic chemistry (Kim et al., 2016).

  • Investigating Surface Reactions and Material Science : The adsorption and reaction of cyclohexene on various surfaces like Ni(111) are studied to understand surface reactivity and catalysis, which is significant in material science and industrial applications (Papp et al., 2007).

  • Synthesis of Deuterium-Labeled Compounds : Cyclohexene-d10 is prepared via H/D-exchange reactions for use in various research applications, particularly in fields requiring isotopically labeled compounds (Ishibashi & Matsubara, 2007).

  • Photolysis and Reaction Pathway Studies : Studies involving the photolysis of cyclohexene and its reactions provide insights into its decomposition pathways and the formation of products under different conditions, which is crucial in understanding chemical reaction dynamics (Lesclaux et al., 1970).

Safety And Hazards

Cyclohexene-d10 is classified as a flammable liquid and a moderate fire risk . It is harmful if swallowed and may be fatal if swallowed and enters airways . It is very toxic to aquatic life with long-lasting effects .

Future Directions

There is ongoing research aimed at making the production of cyclohexene more sustainable and environmentally friendly . This includes the development of catalysts that can facilitate the conversion of benzene to cyclohexene at lower temperatures, reducing energy consumption .

properties

IUPAC Name

1,2,3,3,4,4,5,5,6,6-decadeuteriocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i1D,2D,3D2,4D2,5D2,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCIXCUEYOPUTN-KYJNQUCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583823
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene-d10

CAS RN

16035-50-0
Record name (~2~H_10_)Cyclohexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16035-50-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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